molecular formula C11H17N3O4 B13932037 ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate

ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate

Cat. No.: B13932037
M. Wt: 255.27 g/mol
InChI Key: BEVJSSPUWZLFHP-UHFFFAOYSA-N
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The imidazole ring is then introduced through a series of reactions involving the appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The imidazole ring can participate in various chemical reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the imidazole ring.

    Ethyl 1-((tert-butoxycarbonyl)amino)-1H-pyrazole-2-carboxylate: Contains a pyrazole ring instead of an imidazole ring.

    Ethyl 1-((tert-butoxycarbonyl)amino)-1H-triazole-2-carboxylate: Features a triazole ring in place of the imidazole ring.

Uniqueness

Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is unique due to its specific combination of the Boc-protected amino group and the imidazole ring, which provides stability and reactivity in organic synthesis. This makes it a valuable compound for the preparation of peptides and other complex molecules.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-5-17-9(15)8-12-6-7-14(8)13-10(16)18-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16)

InChI Key

BEVJSSPUWZLFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN1NC(=O)OC(C)(C)C

Origin of Product

United States

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